4-tert-Butylphenyl-(2-pyridyl)methanol
Description
Significance of Pyridyl-Substituted Alcohols in Contemporary Organic Chemistry
Pyridyl-substituted alcohols, a class of compounds featuring a pyridine (B92270) ring and a hydroxyl group attached to a carbon framework, are of considerable interest in modern organic chemistry. The pyridine moiety, a heteroaromatic ring containing a nitrogen atom, imparts unique electronic properties and the ability to act as a ligand in coordination chemistry. matrix-fine-chemicals.com The nitrogen atom's lone pair of electrons allows these molecules to coordinate with metal centers, making them valuable precursors for catalysts and functional materials. matrix-fine-chemicals.combit.edu.cn
The presence of a hydroxyl group further enhances their utility, as it can participate in hydrogen bonding, act as a nucleophile, or be converted into other functional groups. chemicalbook.com This dual functionality makes pyridyl-substituted alcohols versatile building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, pyridyl-carbinol derivatives are key intermediates in the preparation of a variety of biologically active compounds. nih.gov The ability of the pyridine ring to be activated for various chemical transformations further broadens their synthetic applications. bldpharm.comsigmaaldrich.commdpi.com
Strategic Importance of Sterically Hindered Aryl Moieties in Molecular Design
The incorporation of sterically hindered aryl moieties, such as the 4-tert-butylphenyl group, into a molecular structure is a strategic design element used to control the compound's physical and chemical properties. The bulky tert-butyl group can influence reaction outcomes by sterically shielding a reactive center, thereby enhancing selectivity in chemical transformations. This steric hindrance can also impact the conformational preferences of the molecule, which in turn affects its interaction with other molecules or biological targets.
In the context of catalysis, bulky substituents on a ligand can create a specific coordination environment around a metal center, influencing the catalyst's activity and selectivity. uef.fi Furthermore, the lipophilicity imparted by such alkyl groups can enhance the solubility of the compound in nonpolar solvents and influence its transport properties across biological membranes. The strategic placement of bulky groups is a powerful tool for fine-tuning the properties of a molecule for a specific application.
Overview of 4-tert-Butylphenyl-(2-pyridyl)methanol as a Model System for Complex Chemical Investigations
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure makes it an excellent model system for investigating the interplay of the electronic effects of the pyridyl ring and the steric influence of the tert-butylphenyl group. This compound combines the key features discussed above: a coordinating pyridine ring, a reactive alcohol function, and a bulky aryl substituent.
The synthesis of this compound can be envisioned through established organometallic routes, such as the addition of a 4-tert-butylphenyl Grignard reagent to 2-pyridinecarboxaldehyde (B72084). The resulting carbinol would be a chiral molecule, offering opportunities for studies in asymmetric synthesis and catalysis.
Below is a table summarizing the basic properties of the closely related compound, [4-(4-tert-Butylphenyl)pyridin-2-yl]methanol, which provides a useful reference point for the properties of the target molecule. matrix-fine-chemicals.com
| Property | Value |
| IUPAC Name | [4-(4-tert-butylphenyl)pyridin-2-yl]methanol |
| CAS Number | 1404289-55-9 |
| Molecular Formula | C16H19NO |
| Molecular Weight | 241.334 g/mol |
As a model system, this compound could be instrumental in studying:
Coordination Chemistry: Its behavior as a ligand towards various metal ions, and how the bulky substituent influences the geometry and stability of the resulting metal complexes. bit.edu.cn
Catalysis: The potential of its metal complexes to catalyze organic transformations, with a focus on how steric hindrance affects substrate selectivity.
Supramolecular Chemistry: The role of hydrogen bonding and π-π stacking interactions involving the pyridyl and phenyl rings in the formation of larger assemblies.
The study of such well-defined molecular architectures is crucial for advancing our fundamental understanding of structure-property relationships in chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butylphenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)13-9-7-12(8-10-13)15(18)14-6-4-5-11-17-14/h4-11,15,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPIJFCZAQECEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure Elucidation and Conformational Analysis
Single Crystal X-ray Diffraction Studies for Pyridyl-Aryl Compounds
Single-crystal X-ray diffraction stands as the unequivocal method for determining the solid-state structure of crystalline materials. While a specific crystallographic study for 4-tert-Butylphenyl-(2-pyridyl)methanol is not prominently available in public databases, extensive research on analogous pyridyl-aryl compounds provides a robust framework for deducing its structural characteristics. nih.govacs.org By examining the crystal structures of closely related molecules, such as those containing phenylmethanol and substituted pyridine (B92270) moieties, the bond lengths, angles, and conformational tendencies of the title compound can be reliably inferred. rsc.orgnih.gov
The geometry of this compound is defined by the specific lengths of its covalent bonds and the angles between them. In related phenylmethanol structures, the C-O bond of the methanol (B129727) group typically measures around 1.43 Å, while the C-C bond connecting the methanol carbon to the phenyl ring is approximately 1.52 Å. The bond lengths within the phenyl and pyridyl rings exhibit characteristic aromatic values, generally ranging from 1.38 Å to 1.40 Å. The C-C bonds of the tert-butyl group are standard for sp³-hybridized carbon, measuring about 1.54 Å.
Bond angles are critical in defining the molecule's shape. The angles around the central methanolic carbon atom are expected to be close to the ideal tetrahedral angle of 109.5°, though slight distortions arise from the steric bulk of the attached aromatic rings. For instance, the Pyridine-C-Phenyl angle is likely to be larger than 109.5° due to steric repulsion. The internal angles of the phenyl and pyridine rings will adhere closely to 120°. The crucial dihedral angles, which describe the rotational orientation of the two aromatic rings relative to each other, are influenced by steric hindrance and potential intramolecular interactions.
Table 1: Predicted Bond Lengths and Angles for this compound Based on Analogous Structures
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(phenyl)-C(methanol) | ~1.52 Å |
| Bond Length | C(methanol)-O | ~1.43 Å |
| Bond Length | C(pyridyl)-C(methanol) | ~1.52 Å |
| Bond Length | C-C (in tert-butyl) | ~1.54 Å |
| Bond Angle | Pyridine-C(methanol)-Phenyl | ~112° |
| Bond Angle | O-C(methanol)-Phenyl | ~108° |
| Dihedral Angle | Phenyl Ring - Pyridyl Ring | 40-60° |
Spectroscopic Investigations of Molecular Architecture
Spectroscopic methods are indispensable for confirming molecular structure, particularly in the absence of single-crystal X-ray data. Techniques such as NMR, FT-IR, Raman, and mass spectrometry provide complementary information about the molecule's connectivity, functional groups, and mass.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive evidence of its structure.
In the ¹H NMR spectrum, the nine protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.3 ppm. pitt.edu The aromatic region, between 7.0 and 8.6 ppm, would show a complex pattern of signals corresponding to the eight protons on the two different aromatic rings. The proton on the methanolic carbon (the benzylic proton) would likely appear as a singlet around 5.5-6.0 ppm, and the hydroxyl proton would be a broad singlet whose chemical shift is dependent on concentration and solvent. rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom. The tert-butyl group would show two signals: one around 34 ppm for the quaternary carbon and another around 31 ppm for the three methyl carbons. chemicalbook.com The methanolic carbon would resonate around 75-80 ppm. The aromatic carbons would appear in the 120-160 ppm range, with the carbon attached to the nitrogen in the pyridine ring appearing at the lower field (higher ppm value). chemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~8.5-8.6 | d | Pyridyl H (adjacent to N) |
| ~7.2-7.8 | m | Aromatic H's (Phenyl and Pyridyl) |
| ~5.5-6.0 | s | Methine H (-CH(OH)-) |
| Variable | br s | Hydroxyl H (-OH) |
| ~1.3 | s | tert-Butyl H's (-C(CH₃)₃) |
Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~160-165 | Pyridyl C (attached to CH(OH)) |
| ~148-151 | Pyridyl C (adjacent to N) |
| ~150 | Phenyl C (attached to t-Bu) |
| ~138-142 | Phenyl C (attached to CH(OH)) |
| ~120-137 | Aromatic C-H's |
| ~75-80 | Methine C (-CH(OH)-) |
| ~34.5 | tert-Butyl C (quaternary) |
| ~31.3 | tert-Butyl C (methyls) |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov
The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. nist.gov The C-H stretching vibrations of the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group would be observed just below 3000 cm⁻¹. nist.gov The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1400-1650 cm⁻¹ region. researchgate.net A strong band around 1050-1150 cm⁻¹ would correspond to the C-O stretching of the secondary alcohol.
Table 4: Predicted Key Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3200-3400 | O-H Stretch (broad) | FT-IR |
| 3020-3080 | Aromatic C-H Stretch | FT-IR, Raman |
| 2870-2960 | Aliphatic C-H Stretch | FT-IR, Raman |
| 1580-1610 | Aromatic C=C/C=N Stretch | FT-IR, Raman |
| 1450-1490 | Aromatic C=C/C=N Stretch | FT-IR, Raman |
| ~1000 | Ring Breathing Mode | Raman |
| 1050-1150 | C-O Stretch | FT-IR |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₆H₁₉NO), the calculated molecular weight is 241.33 g/mol . matrix-fine-chemicals.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 241.
The fragmentation pattern offers further structural confirmation. A prominent fragmentation pathway would be the loss of a methyl group (CH₃) to give a fragment at m/z = 226, followed by the characteristic loss of the tert-butyl group ([M-57]⁺) leading to a significant peak at m/z = 184. Another major fragmentation involves the alpha-cleavage at the benzylic position, breaking the bond between the methanolic carbon and one of the rings. This could result in fragments corresponding to the pyridyl cation (m/z = 78) or the 4-tert-butylphenylmethyl cation. The base peak in the spectrum of a related compound, phenyl(pyridin-4-yl)methanol, is often the result of cleavage at the benzylic carbon, highlighting the stability of the resulting carbocations. rsc.org
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion |
|---|---|
| 241 | [M]⁺ (Molecular Ion) |
| 226 | [M - CH₃]⁺ |
| 184 | [M - C(CH₃)₃]⁺ |
| 166 | [M - C(CH₃)₃ - H₂O]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Coordination Chemistry and Ligand Design
4-tert-Butylphenyl-(2-pyridyl)methanol as a Potential Monodentate, Bidentate, or Chiral Ligand
The structural arrangement of this compound allows for multiple modes of coordination to a metal center. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, making it a primary site for coordination, thus enabling the ligand to act in a monodentate fashion. jscimedcentral.com
Furthermore, the proximate hydroxyl group of the methanol (B129727) substituent can also participate in coordination. Upon deprotonation, the resulting alkoxide can bind to a metal ion, allowing the ligand to function as a bidentate N,O-chelate. This bidentate coordination is a common feature of pyridyl alcohol ligands and is crucial in the formation of stable metal complexes. nih.govsacredheart.edursc.org The ability to switch between monodentate and bidentate coordination offers a versatile approach to controlling the geometry and reactivity of the resulting metal complexes.
The carbon atom of the methanol group, bonded to the pyridine ring, the 4-tert-butylphenyl group, a hydrogen atom, and the hydroxyl group, is a stereocenter. This inherent chirality means that this compound can exist as a pair of enantiomers. diva-portal.orghkbu.edu.hk The use of such chiral ligands is of paramount importance in the field of asymmetric catalysis, where the stereochemistry of the ligand can direct the stereochemical outcome of a chemical reaction. diva-portal.orghkbu.edu.hknih.gov The sense of asymmetric induction is often determined by the absolute configuration of the carbinol carbon atom. diva-portal.org
Coordination Modes and Binding Affinities with Transition Metals
The coordination of this compound to transition metals is dictated by the nature of the metal ion, the reaction conditions, and the potential for the ligand to act as either a neutral monodentate ligand or, upon deprotonation, as a monoanionic bidentate ligand.
As a monodentate ligand , it primarily utilizes the nitrogen atom of the pyridine ring to bind to the metal center. This mode of coordination is common for pyridine derivatives. jscimedcentral.com
As a bidentate ligand , following the deprotonation of the hydroxyl group, it forms a stable chelate ring with the metal ion through the pyridine nitrogen and the alkoxide oxygen. nih.govsacredheart.edursc.org This N,O-coordination is a well-established binding mode for pyridyl-alkoxide ligands and has been observed in complexes with various transition metals. sacredheart.edursc.org The formation of such chelates is often thermodynamically favored due to the chelate effect.
Synthesis and Characterization of Metal Complexes (e.g., Pt(II), Fe(II), Ir(I), Rh(I))
The synthesis of metal complexes with pyridyl alcohol ligands like this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent.
Platinum(II) Complexes: The synthesis of Pt(II) complexes with pyridyl ligands is well-documented. nih.govrsc.orgmdpi.comnih.gov A common method involves the reaction of a Pt(II) precursor, such as K₂[PtCl₄] or [PtCl₂(DMSO)₂], with the pyridyl ligand. nih.govnih.gov For a ligand like this compound, coordination would be expected to occur through the pyridine nitrogen, potentially leading to square planar complexes. If the ligand acts in a bidentate fashion, it can form a stable chelate with the platinum center. Characterization of these complexes is typically achieved through techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹⁵Pt), infrared (IR) spectroscopy to observe changes in the C=N stretching frequencies of the pyridine ring upon coordination, and single-crystal X-ray diffraction to determine the precise molecular structure. rsc.org
Iron(II) Complexes: The synthesis of Fe(II) complexes often involves the reaction of an iron(II) salt, such as FeCl₂ or Fe(BF₄)₂, with the ligand in a suitable solvent like methanol or acetonitrile. researchgate.netmdpi.com Pyridyl alcohol ligands can coordinate to Fe(II) to form octahedral complexes. For instance, the reaction of FeCl₂·4H₂O with pyridine in methanol can yield Fe[C₅H₅N]₂[N(CN)₂]₂. mdpi.com With a bidentate N,O-ligand like deprotonated this compound, stable high-spin or low-spin Fe(II) complexes can be formed, depending on the ligand field strength. These complexes can be characterized by UV-Vis spectroscopy, magnetic susceptibility measurements, and X-ray crystallography.
Iridium(I) and Iridium(III) Complexes: Iridium complexes, particularly those of Ir(III), are of great interest due to their rich photophysical properties. chemrxiv.orgresearchgate.net The synthesis of Ir(I) complexes can be a precursor to the more stable Ir(III) species. For example, cyclometalated iridium(III) complexes are often prepared from an iridium(III) chloride precursor and the respective ligand in a mixture of solvents like dichloromethane (B109758) and methanol, often under reflux. sacredheart.edu The resulting complexes can be purified by column chromatography. The coordination of this compound could lead to the formation of luminescent Ir(III) complexes, where the ligand's electronic properties would play a crucial role in the observed photophysics.
Rhodium(I) and Rhodium(III) Complexes: Rhodium complexes are widely used in catalysis. diva-portal.org The synthesis of Rh(I) complexes can be achieved using precursors like [Rh₂(CO)₄Cl₂] or [Rh(nbd)Cl]₂ (nbd = norbornadiene). Rhodium(III) complexes with pyridyl triazole ligands have been prepared from [Rh(phen)₂Cl₂]Cl. researchgate.net A pyridyl alcohol ligand could coordinate to a Rh(I) center, which could then be used in catalytic applications or be oxidized to a more stable Rh(III) state. Characterization techniques for rhodium complexes include NMR (¹H, ¹³C, ¹⁰³Rh), IR, and X-ray crystallography. researchgate.net
| Metal | Precursor Example | Typical Complex Geometry | Characterization Techniques |
| Pt(II) | K₂[PtCl₄], [PtCl₂(DMSO)₂] | Square Planar | NMR (¹H, ¹³C, ¹⁹⁵Pt), IR, X-ray Diffraction |
| Fe(II) | FeCl₂, Fe(BF₄)₂ | Octahedral | UV-Vis, Magnetic Susceptibility, X-ray Diffraction |
| Ir(I)/Ir(III) | [IrCl₃]·nH₂O, [(ppy)₂Ir(μ-Cl)]₂ | Octahedral (Ir(III)) | NMR, Luminescence Spectroscopy, X-ray Diffraction |
| Rh(I)/Rh(III) | [Rh₂(CO)₄Cl₂], [Rh(phen)₂Cl₂]Cl | Square Planar (Rh(I)), Octahedral (Rh(III)) | NMR, IR, X-ray Diffraction |
Influence of the tert-Butyl Group on Ligand Steric and Electronic Properties
The tert-butyl group at the para-position of the phenyl ring exerts a significant influence on both the steric and electronic properties of the this compound ligand.
Steric Influence: The tert-butyl group is known for its considerable steric bulk. This steric hindrance can have several consequences in coordination chemistry. It can influence the coordination geometry around the metal center, potentially favoring the formation of specific isomers or preventing the coordination of multiple bulky ligands. In the context of catalysis, this steric bulk can create a specific chiral pocket around the metal's active site, which can be crucial for achieving high enantioselectivity in asymmetric reactions. diva-portal.org
Photophysical Properties of Metal-Ligand Complexes Incorporating Pyridyl-Aryl Motifs
Metal complexes containing pyridyl-aryl motifs, such as those that would be formed with this compound, often exhibit interesting photophysical properties, including luminescence. chemrxiv.orgresearchgate.netresearchgate.netrsc.orghku.hk These properties are highly dependent on the nature of the metal ion, the ligand structure, and the coordination environment.
Complexes of d⁶ metals like Pt(II) and Ir(III) are particularly known for their rich photochemistry and photophysics. chemrxiv.orgresearchgate.netresearchgate.netrsc.org Upon excitation with light, these complexes can populate excited states, such as metal-to-ligand charge transfer (MLCT) states or ligand-centered (LC) π-π* states. The deactivation of these excited states can occur through radiative pathways, resulting in phosphorescence, or non-radiative pathways.
The emission properties, such as the emission wavelength, quantum yield, and lifetime, can be tuned by modifying the ligand structure. For instance, the introduction of electron-donating or electron-withdrawing groups on the ligand can alter the energy levels of the frontier molecular orbitals, thereby shifting the emission color. The tert-butyl group in this compound, with its electron-donating character, could influence the energy of the MLCT transition and thus the emission wavelength.
The photophysical properties of some platinum(II) complexes with polypyridine ligands have been extensively studied. researchgate.netrsc.orghku.hk For example, some Pt(II) complexes are brightly emissive in fluid solution and in the solid state with emission maxima around 600 nm and lifetimes on the order of 500 ns in fluid solution. researchgate.net The emissions are often assigned to a ³MLCT transition. researchgate.net Similarly, iridium(III) complexes with pyridyl-based ligands are well-known for their strong phosphorescence, which is a key property for their application in organic light-emitting diodes (OLEDs). chemrxiv.orgresearchgate.net The photophysical properties of rhodium(III) complexes have also been investigated, with some exhibiting phosphorescence at low temperatures. researchgate.net
| Metal Complex Type | Typical Photophysical Property | Origin of Transition |
| Pt(II)-Polypyridyl | Phosphorescence (often in the yellow-red region) | Metal-to-Ligand Charge Transfer (³MLCT) |
| Ir(III)-Cyclometalated | Strong Phosphorescence (tunable across the visible spectrum) | Mixed Metal-to-Ligand/Ligand-to-Ligand Charge Transfer (³MLCT/³LLCT) or Ligand-Centered (³LC) |
| Rh(III)-Polypyridyl | Phosphorescence (often at low temperatures) | Ligand-Centered (³LC) or Ligand-to-Ligand Charge Transfer (³LLCT) |
Catalytic Applications of Pyridyl Carbinol Structures
Transition Metal Catalysis with Pyridyl-Based Ligands
Asymmetric Catalysis with Chiral Pyridyl-Containing Ligands
The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce one enantiomer of a chiral product preferentially. nih.gov Pyridine-containing ligands have been a subject of significant interest in this field. diva-portal.org A modular approach, often starting from the chiral pool, has been used to synthesize enantiomerically pure pyridyl alcohols. diva-portal.org
In the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, the stereochemical outcome was found to be dictated by the absolute configuration of the carbinol carbon atom of the chiral pyridyl alcohol ligand. diva-portal.org Interestingly, the electronic properties of these ligands had only a minor effect on the level of enantioselectivity. diva-portal.org Similarly, when chiral pyridyl phosphinite ligands, synthesized from pyridyl alcohols, were used in palladium-catalyzed allylic alkylations, the sense of chiral induction was also determined by the absolute configuration of the original carbinol carbon. diva-portal.org This underscores the critical role of the stereocenter at the carbinol position in transferring chiral information during the catalytic process.
The table below summarizes the performance of selected chiral pyridyl-alkanol derived ligands in the asymmetric addition of diethylzinc to benzaldehyde.
| Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |
| (S)-1-(2-pyridyl)ethanol | Toluene | 0 | 95 | 85 | (S) |
| (S)-phenyl(2-pyridyl)methanol | Hexane | 25 | 98 | 92 | (S) |
| (1S,2R)-1-phenyl-2-(2-pyridyl)-1,2-ethanediol | CH2Cl2 | 0 | 90 | 78 | (R) |
This table is illustrative and compiled from typical results in the field.
Applications in Specific Organic Transformations (e.g., N-Alkylation, C-H Functionalization)
Pyridyl-based ligands are instrumental in a variety of important organic transformations, including N-alkylation and C-H functionalization.
N-Alkylation: The N-alkylation of amines with alcohols, a green chemistry alternative to using toxic alkylating agents, can be catalyzed by transition metal complexes bearing pyridyl-containing ligands. organic-chemistry.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary transfer of hydrogen from the alcohol to the catalyst's ligand. organic-chemistry.org For example, an iridium complex with a pyridyl 4,5-dihydro-1H-imidazole ligand is effective for the N-alkylation of various amines with alcohols in water, demonstrating high yields and reactivity at lower temperatures. nih.gov Similarly, ruthenium(II) complexes with redox-active pincer ligands catalyze the N-alkylation of a broad range of amines with C1-C10 aliphatic alcohols. organic-chemistry.org Another ruthenium-based system uses a [Ru(p-cymene)Cl2]2 precursor with a bidentate phosphine (B1218219) ligand to convert primary amines into secondary amines using alcohols as the alkylating agent. rsc.org
C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying organic molecules that avoids pre-functionalization steps. nih.govrsc.org Pyridine (B92270) motifs are common in pharmaceuticals and functional materials, making their direct functionalization a key goal. rsc.orgnih.gov Transition metal catalysis has been pivotal in this area. nih.gov For instance, nickel catalysis combined with a Lewis acid cocatalyst and an N-heterocyclic carbene ligand enables the direct C-4 selective alkylation of pyridines with alkenes and alkynes. researchgate.net The functionalization of pyridine C(sp2)-H bonds can be achieved with various transition metals, including palladium, rhodium, and rare earth metals. nih.gov These reactions can be directed to different positions on the pyridine ring by carefully selecting the catalyst, ligands, and reaction conditions. nih.gov
Reaction Mechanism Insights into Metal-Catalyzed Processes
Understanding the reaction mechanisms of metal-catalyzed processes is crucial for optimizing existing methods and developing new ones. rsc.orgresearchgate.net
In the N-alkylation of amines with alcohols catalyzed by a bifunctional iridium complex, a combination of experimental and computational studies revealed the reaction mechanism. acs.org The catalyst's resting state is an iridium-hydride species with the amine substrate coordinated. acs.org The rate-determining step involves the decoordination of this amine, followed by the coordination of the imine intermediate, which is formed from the condensation of the amine and the aldehyde (generated in situ from the alcohol). acs.org
For C-H functionalization, mechanisms often fall into inner-sphere or outer-sphere categories. youtube.com Inner-sphere mechanisms involve the formation of an organometallic intermediate through C-H activation. youtube.com For example, in the palladium-catalyzed arylation of aliphatic amides, the cycle involves the coordination of the substrate, C-H bond cleavage via a concerted metalation-deprotonation (CMD) mechanism to form a palladacycle, oxidative addition of an aryl halide to form a Pd(IV) intermediate, and subsequent reductive elimination to form the product. youtube.com
Mechanistic studies on the hydrogenation of CO2 to methanol (B129727) catalyzed by ruthenium complexes with pincer ligands are also being actively pursued. digitellinc.com These studies involve synthesizing and characterizing key intermediates in the catalytic cycle, such as dihydrido and formate (B1220265) complexes, to understand the role of the ligand structure in the catalyst's activity and stability. digitellinc.com Computational studies are also a powerful tool for elucidating reaction pathways, as demonstrated in the study of Pd/ZnO catalysts for methanol synthesis from CO2, which helped identify the essential role of the ZnO phase in contact with the Pd-Zn alloy for efficient methanol production. nih.gov
Supramolecular Chemistry and Self Assembly
Crystal Engineering and Intermolecular Interactions
Crystal engineering relies on the understanding and control of intermolecular forces to design and synthesize new solid-state structures with desired properties. For 4-tert-Butylphenyl-(2-pyridyl)methanol, the interplay between its bulky tert-butyl group, the aromatic phenyl and pyridyl rings, and the polar methanol (B129727) functionality would be expected to dictate its crystal packing.
Design of Supramolecular Systems for Molecular Recognition with Pyridyl Moieties
The pyridyl moiety is a versatile functional group in the design of supramolecular systems for molecular recognition due to its ability to act as a hydrogen bond acceptor and a ligand for metal coordination.
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For bifunctional molecules like this compound, the interplay between different non-covalent forces, such as hydrogen bonding and π-stacking, can lead to complex and well-defined supramolecular architectures. nih.gov The process is often influenced by factors like solvent functionality, which can compete for hydrogen bonding sites and affect the final self-assembled structure. nih.gov The specific combination of a bulky, hydrophobic tert-butyl group and a polar, hydrogen-bonding pyridyl-methanol unit would likely result in amphiphilic self-assembly behavior in appropriate solvents, though experimental verification is needed.
Applications in Advanced Materials and Precursor Development
Precursors for Polymeric and Dendritic Networks
While direct, extensive research on the use of 4-tert-Butylphenyl-(2-pyridyl)methanol in creating polymeric and dendritic networks is still developing, the structural motifs of this compound are highly relevant to these fields. The synthesis of dendrimers, which are highly branched, monodisperse macromolecules, often involves core molecules with multiple reactive sites. The hydroxyl and pyridyl groups on this compound present potential points for the iterative addition of monomer units, a fundamental process in dendrimer construction.
For instance, the synthesis of poly(amidoamine) (PAMAM) dendrimers involves the repetitive reaction of amines and acrylates. chemrxiv.orgmdpi.com The pyridyl nitrogen in this compound could, in principle, be quaternized and used as a branching point, or the methanol (B129727) group could be functionalized to participate in polymerization or dendritic growth. The bulky tert-butyl group is known to influence the physical properties of polymers and dendrimers, such as their solubility and thermal stability.
Ligands for Optoelectronic Materials (e.g., Luminescent Complexes)
The application of pyridyl-containing ligands in the formation of luminescent metal complexes for optoelectronic devices is a well-established field of research. These complexes, particularly with transition metals like iridium and platinum, are crucial for technologies such as organic light-emitting diodes (OLEDs). The ligands play a critical role in determining the photophysical properties of the complex, including emission color and quantum efficiency.
The reduction of the carbonyl group in di-2-pyridylketone to a methanol group, as seen in the core structure of this compound, has been shown to significantly enhance the luminescent properties of corresponding iridium complexes. bldpharm.com This is attributed to the removal of an energetically accessible antibonding C=O orbital that would otherwise quench the excited state. bldpharm.com The presence of the bulky tert-butylphenyl substituent can further refine the electronic properties and prevent aggregation-caused quenching, leading to more efficient emission in the solid state.
Research on related terdentate N^C^C ligands in platinum(II) complexes has demonstrated that these can be highly efficient phosphorescent emitters. The modular nature of these ligands allows for fine-tuning of their luminescent properties. While direct studies on this compound are limited, the foundational chemistry of similar pyridyl-alcohol ligands suggests its strong potential in creating novel luminescent complexes for optoelectronic applications.
| Metal Complex Type | Potential Application | Key Feature of Ligand |
| Iridium(III) Complexes | Organic Light-Emitting Diodes (OLEDs) | Enhanced luminescence due to reduced carbonyl |
| Platinum(II) Complexes | Phosphorescent Emitters | Tunable photophysical properties |
| Ruthenium(II) Complexes | Light-Emitting Electrochemical Cells (LECs) | Supramolecular assembly and stability |
Molecular Precursors for Functional Inorganic Materials
The use of organic molecules as templates or precursors for the synthesis of functional inorganic materials is a key strategy in materials chemistry. The structure of this compound makes it a candidate for such applications. The pyridyl group can coordinate to metal centers in a solution, and upon thermal decomposition or other processing steps, can direct the formation of specific inorganic phases or nanostructures.
For example, 4-tert-butylpyridine (B128874), a related compound, has been studied for its interaction with titanium dioxide (TiO2) surfaces, which are important in dye-sensitized solar cells. bldpharm.com The pyridine (B92270) ring can bond to the TiO2 surface, influencing the electronic properties at the interface. bldpharm.com Similarly, the hydroxyl group of this compound could provide an additional anchoring point to a metal oxide surface, potentially leading to more stable and well-defined interfaces in hybrid organic-inorganic devices.
Furthermore, metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The pyridyl and hydroxyl functionalities of this compound make it a potential ligand for the synthesis of novel MOFs with tailored pore sizes and chemical environments, suitable for applications in gas storage and catalysis.
Medicinal Chemistry Research Mechanisms and Structure Activity Relationship Sar Studies
Structure-Based Molecular Design and Optimization of Analogous Compounds
Structure-based drug design is a cornerstone of modern medicinal chemistry, utilizing the three-dimensional structure of a biological target to design and optimize inhibitors. strath.ac.uk This approach is particularly relevant for scaffolds like 4-tert-Butylphenyl-(2-pyridyl)methanol, where the pyridine (B92270) and phenyl rings can be positioned to interact with specific pockets in an enzyme or receptor active site.
In the development of inhibitors for targets such as HIV-1 reverse transcriptase, pyridyl-bearing compounds have been designed to fit into specific regions of the non-nucleoside reverse transcriptase inhibitor (NNRTI)-binding pocket. nih.gov The design process for such inhibitors often involves creating fused bicyclic analogues to enhance binding affinity and target specific dual-tolerant regions within the binding site. nih.gov While not directly studying this compound, these studies establish a paradigm for its potential application. The tert-butylphenyl group could serve as a bulky hydrophobic anchor, while the pyridyl-methanol portion could engage in hydrogen bonding and other polar interactions.
Optimization of such a scaffold would involve iterative cycles of molecular modeling, chemical synthesis, and biological evaluation. strath.ac.uk For instance, modifying the substituents on the phenyl and pyridine rings can fine-tune the electronic and steric properties of the molecule to improve target affinity and selectivity. The table below illustrates hypothetical modifications to the core scaffold based on principles from related research.
| Scaffold | Modification | Rationale | Potential Target Class |
| This compound | Addition of a fused ring to the pyridine moiety | To increase surface area for interaction with the binding pocket. nih.gov | Viral polymerases |
| This compound | Replacement of the tert-butyl group with a trifluoromethyl group | To alter electronic properties and potentially improve metabolic stability. | Kinases |
| This compound | Introduction of a linker between the phenyl and pyridyl rings | To optimize the spatial orientation of the two rings for better fit in a target's active site. | Proteases |
Exploration of Binding Modes and Interaction Mechanisms (e.g., Non-Covalent Interactions)
The binding of a ligand to its biological target is governed by a variety of non-covalent interactions. For a molecule like this compound, these interactions would primarily include hydrogen bonds, hydrophobic interactions, and π-stacking.
Molecular docking studies on analogous compounds provide insight into likely binding modes. For example, in studies of biphenyl (B1667301) derivatives, the oxygen atom of a methoxy (B1213986) group (analogous to the hydroxyl group in the target compound) can form conventional hydrogen bonds with amino acid residues like Alanine and Aspartic acid. rasayanjournal.co.in The phenyl rings are often involved in hydrophobic interactions and can participate in C-H-π interactions. rasayanjournal.co.in
The key non-covalent interactions expected for this compound are:
Hydrogen Bonding: The hydroxyl group of the methanol (B129727) linker is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The tert-butyl group provides a large, nonpolar surface area that can favorably interact with hydrophobic pockets in a target protein.
π-π Stacking and C-H-π Interactions: The pyridine and phenyl rings can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The tert-butyl group can also participate in C-H-π interactions with these aromatic residues. rasayanjournal.co.in
In silico studies on related structures, such as N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives, have been used to build 3D-QSAR models and validate binding modes through molecular docking, further underscoring the importance of these interaction types. researchgate.net
Rational Design of Chemically Modified Analogs and Scaffold Diversification
The rational design of new analogs based on a lead scaffold is a common strategy to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, diversification can be achieved through several approaches, including scaffold hopping and the introduction of various functional groups.
Scaffold Hopping: This involves replacing a core part of the molecule with a structurally different but functionally similar group. For example, in the development of TRPV1 antagonists, the pyridine ring of a lead compound was replaced with a pyrimidine (B1678525) ring or a 1,2,3,4-tetrahydro-β-carboline scaffold to enrich the structural diversity and improve the pharmacological profile. nih.gov
Substitution and Functionalization: The synthesis of a library of analogs with different substituents on the phenyl and pyridine rings allows for a detailed exploration of the structure-activity relationship (SAR). ebi.ac.uk For instance, in the development of phosphodiesterase-4 (PDE4) inhibitors based on 2-pyridinemethanol (B130429) derivatives, various substitutions were made to identify compounds with optimal in vitro activity and pharmacokinetic parameters. nih.gov
The table below outlines potential diversification strategies for the this compound scaffold, drawing from synthetic approaches used for related heterocyclic compounds. nih.govmdpi.com
| Original Scaffold | Diversification Strategy | Resulting Analog Class | Synthetic Reaction Type |
| This compound | Replacement of the pyridine ring with a pyrimidine | 4-tert-Butylphenyl-(2-pyrimidyl)methanol | Heterocyclic synthesis |
| This compound | Introduction of a thiazole (B1198619) ring | Thiazolyl-pyridine hybrids | Multi-component reaction nih.gov |
| This compound | Cyclization to form a fused system | Pyrazolo[4,3-c]pyridines | Electrophilic cyclization mdpi.com |
| This compound | Replacement of the methanol linker with an ethynyl (B1212043) group | 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues ebi.ac.uk | Sonogashira coupling |
These strategies, supported by computational modeling and followed by chemical synthesis and biological evaluation, are essential for advancing a lead compound like this compound into a viable drug candidate. nih.govnih.gov
Future Directions and Research Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign methods for the synthesis of 4-tert-Butylphenyl-(2-pyridyl)methanol and its derivatives is a primary area of future research. While traditional approaches may be effective, there is a significant opportunity to innovate by exploring novel synthetic strategies that prioritize sustainability.
Future investigations will likely focus on multicomponent reactions, which offer an atom-economical approach to constructing the molecule in a single step from readily available starting materials. Another promising avenue is the use of acceptorless alcohol dehydrogenation, a green chemistry approach that avoids the use of stoichiometric oxidants and generates hydrogen as the only byproduct. nih.gov The development of heterogeneous catalysts for these transformations would further enhance their sustainability by simplifying catalyst recovery and reuse. nih.gov
Furthermore, biocatalysis presents a compelling sustainable alternative. The use of enzymes or whole-cell systems for the asymmetric reduction of the corresponding ketone precursor can offer high enantioselectivity under mild, aqueous conditions, as has been demonstrated for similar heteroaryl ketones. mdpi.com The exploration of novel microorganisms and the optimization of reaction conditions through techniques like rotatable composite design could lead to highly efficient and scalable biocatalytic processes. mdpi.com
Deeper Understanding of Reaction Mechanisms through Advanced Computational Studies
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved catalysts and processes. Advanced computational methods, particularly Density Functional Theory (DFT), are poised to play a pivotal role in this endeavor.
Future computational studies will likely focus on elucidating the transition states and reaction pathways involved in the asymmetric reduction of 4-tert-butylphenyl(pyridin-2-yl)methanone to the corresponding alcohol. researchgate.netmdpi.com By modeling the interactions between the substrate, catalyst, and reagents, researchers can gain insights into the origins of enantioselectivity and identify key factors that control the reaction outcome. researchgate.netnih.gov This knowledge can then be used to design new chiral ligands or catalysts with enhanced performance.
Moreover, computational modeling can be employed to predict the properties and behavior of materials incorporating this compound derivatives. For instance, DFT calculations can be used to simulate the electronic and structural properties of metal-organic frameworks (MOFs) containing this ligand, providing a theoretical basis for the design of new functional materials. acs.org The use of ab initio molecular dynamics can also provide a more complete picture of reaction mechanisms in solution, accounting for the dynamic effects of the solvent. rsc.org
Development of Highly Enantioselective Catalytic Systems
The chiral nature of the carbinol center in this compound makes it a valuable target for asymmetric synthesis. Future research will undoubtedly focus on the development of highly enantioselective catalytic systems to produce this compound in an optically pure form.
A significant area of exploration will be the design of new chiral ligands for transition metal-catalyzed asymmetric transfer hydrogenation and asymmetric addition of organometallic reagents to the corresponding ketone. acs.orggoogle.com The development of novel chiral amino alcohol-based catalysts has shown promise for the synthesis of related diarylmethanols with high enantiomeric excess. nih.gov The table below illustrates the potential of various catalytic systems for the synthesis of similar chiral pyridyl alcohols, providing a starting point for the development of catalysts for this compound.
| Catalyst/Ligand | Metal | Reaction Type | Substrate | Yield (%) | ee (%) |
| Chiral Ligand I-1 | Ir | Asymmetric Hydrogenation | Phenyl(pyridin-2-yl)methanone | 90 | 94 |
| Ru(OAc)₂{(S)-binap} | Ru | Asymmetric Reductive Amination | 2-Acetyl-6-methylpyridine | >99 | 99.8 |
| Chiral Diamine | Zn | Asymmetric Arylation | Benzaldehyde | >90 | >90 |
| Oxazaborolidine | B | Asymmetric Reduction | Acetophenone | - | 91-98 |
This table presents a selection of data for analogous reactions and is intended to be illustrative of future research directions.
The use of organocatalysts, such as chiral phosphoric acids or bifunctional thioureas, also represents a promising avenue for the enantioselective synthesis of this compound. These metal-free systems offer advantages in terms of cost, toxicity, and operational simplicity.
Design of Multifunctional Materials Incorporating this compound Derivatives
The unique combination of a coordinating pyridyl group and a functional carbinol moiety makes this compound an attractive building block for the design of multifunctional materials. A key area of future research will be the incorporation of this compound and its derivatives into metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.netnih.gov
By utilizing the pyridyl nitrogen as a coordination site, it is possible to construct porous crystalline materials with tailored properties. The tert-butyl group can influence the pore size and hydrophobicity of the resulting MOF, while the carbinol group can be further functionalized to introduce catalytic sites or other functionalities. rsc.org Pyrene-based ligands, for example, have been used to create MOFs with interesting photophysical and catalytic properties. rsc.org The modular nature of MOF synthesis allows for the rational design of materials for applications in gas storage and separation, catalysis, and sensing. rsc.org
Furthermore, the derivatization of the carbinol group can lead to the formation of polymers with novel properties. For instance, polymerization of a methacrylate (B99206) derivative of this compound could lead to polymers with interesting optical or metal-binding properties. The exploration of these possibilities will open up new avenues for the application of this versatile molecule.
Expanding the Scope of Supramolecular Applications for Pyridyl-Carbinol Motifs
The pyridyl and carbinol groups in this compound are both capable of participating in non-covalent interactions, such as hydrogen bonding and metal coordination. This makes the molecule an excellent candidate for the construction of complex supramolecular assemblies.
Future research will likely explore the self-assembly of this compound and its derivatives into discrete supramolecular structures, such as capsules, cages, and helices. The interplay between hydrogen bonding involving the carbinol group and metal-ligand coordination with the pyridyl group can be exploited to create intricate and functional architectures. researchgate.netnih.gov The study of hydrogen-bonding motifs in the crystal structures of related pyridyl-carbinol compounds will provide valuable insights into their self-assembly behavior. researchgate.netresearchgate.netnih.govnih.govelsevierpure.com
The ability of the pyridyl moiety to act as a hydrogen bond acceptor is a well-established principle in crystal engineering. researchgate.net This, combined with the hydrogen-bonding capabilities of the carbinol group, can be used to direct the formation of specific supramolecular synthons. By understanding and controlling these interactions, researchers can design new materials with applications in molecular recognition, sensing, and controlled release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
